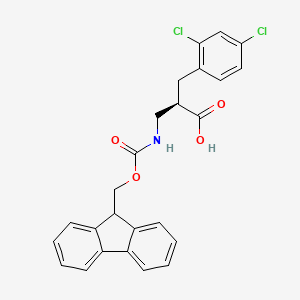
Fmoc-(r)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid: is a synthetic compound used primarily in the field of peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. The compound also contains a 2,4-dichlorobenzyl group, which adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid typically involves multiple steps. One common method involves the protection of the amino group with the Fmoc group, followed by the introduction of the 2,4-dichlorobenzyl group. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions.
Industrial Production Methods: In an industrial setting, the production of Fmoc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid may involve automated peptide synthesizers that allow for the efficient and scalable synthesis of the compound. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Fmoc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The 2,4-dichlorobenzyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry: Fmoc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid is widely used in peptide synthesis as a building block. Its Fmoc protecting group allows for selective deprotection, enabling the stepwise construction of peptides.
Biology: In biological research, the compound is used to synthesize peptides that can be studied for their biological activity. These peptides can serve as models for understanding protein structure and function.
Medicine: The compound is used in the development of peptide-based drugs. Peptides synthesized using Fmoc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid can be tested for their therapeutic potential in various diseases.
Industry: In the pharmaceutical industry, the compound is used in the large-scale synthesis of peptides for drug development and production.
Mechanism of Action
The mechanism of action of Fmoc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The 2,4-dichlorobenzyl group can influence the chemical properties of the resulting peptides, potentially affecting their biological activity.
Comparison with Similar Compounds
Fmoc-®-3-amino-2-(2,4-dichlorophenyl)propanoic acid: Similar in structure but with a phenyl group instead of a benzyl group.
Fmoc-®-3-amino-2-(2,4-dichlorobenzyl)butanoic acid: Similar but with a butanoic acid backbone instead of propanoic acid.
Uniqueness: Fmoc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid is unique due to the presence of both the Fmoc protecting group and the 2,4-dichlorobenzyl group. This combination provides specific chemical properties that are valuable in peptide synthesis, making it a preferred choice for researchers in the field.
Properties
Molecular Formula |
C25H21Cl2NO4 |
|---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
(2R)-2-[(2,4-dichlorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H21Cl2NO4/c26-17-10-9-15(23(27)12-17)11-16(24(29)30)13-28-25(31)32-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12,16,22H,11,13-14H2,(H,28,31)(H,29,30)/t16-/m1/s1 |
InChI Key |
ALVXBSMVLRYCLH-MRXNPFEDSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](CC4=C(C=C(C=C4)Cl)Cl)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=C(C=C(C=C4)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















